Resencatinib

Description

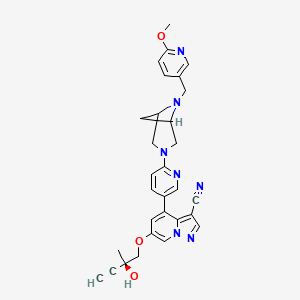

Structure

2D Structure

3D Structure

Properties

CAS No. |

2546117-79-5 |

|---|---|

Molecular Formula |

C30H29N7O3 |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

6-[(2R)-2-hydroxy-2-methylbut-3-ynoxy]-4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C30H29N7O3/c1-4-30(2,38)19-40-25-10-26(29-22(11-31)14-34-37(29)18-25)21-6-7-27(32-13-21)35-16-23-9-24(17-35)36(23)15-20-5-8-28(39-3)33-12-20/h1,5-8,10,12-14,18,23-24,38H,9,15-17,19H2,2-3H3/t23?,24?,30-/m1/s1 |

InChI Key |

WNPSOODWDSNATA-DPHZAUTASA-N |

Isomeric SMILES |

C[C@](COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O |

Canonical SMILES |

CC(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O |

Origin of Product |

United States |

Foundational & Exploratory

Resencatinib: Unraveling the Mechanism of Action in Solid Tumors - A Technical Guide

Notice: Due to the limited availability of public scientific literature and clinical data on resencatinib, a comprehensive in-depth technical guide with detailed experimental protocols and extensive quantitative data, as originally requested, cannot be fully compiled at this time. The following guide is based on the sparse available information and provides a foundational overview. This document will be updated as more data becomes publicly accessible.

Introduction

This compound is an investigational small molecule tyrosine kinase inhibitor (TKI) currently under evaluation for its potential therapeutic application in various solid tumors.[1] As a targeted therapy, this compound is designed to interfere with specific molecular pathways that are crucial for cancer cell growth, proliferation, and survival. While detailed preclinical and clinical data remain largely undisclosed, preliminary information suggests that this compound's mechanism of action may involve the inhibition of one or more receptor tyrosine kinases (RTKs) implicated in cancer progression.

Core Mechanism of Action

Based on initial classifications, this compound is a potent tyrosine kinase inhibitor with antineoplastic activity.[2] The primary mechanism of action for such inhibitors is to bind to the ATP-binding site of the kinase domain of specific RTKs, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways.[3]

There is some discrepancy in the publicly available information regarding the precise molecular targets of this compound. One source suggests its targets include Epidermal Growth Factor Receptor (EGFR), Mesenchymal-Epithelial Transition factor (MET), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Another source indicates a target profile of EGFR, Human Epidermal Growth Factor Receptor 2 (HER2), and Rearranged during Transfection (RET).[1]

A patent application (WO2020228756A1) claims this compound as a RET receptor tyrosine kinase inhibitor.[4][5] RET is a proto-oncogene whose aberrant activation through mutations or fusions is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and various types of thyroid cancer.[6] Inhibition of the RET signaling pathway is a validated anti-tumor strategy.[4]

Given the available information, the core mechanism of this compound likely revolves around the inhibition of key signaling pathways driven by these RTKs.

RET Signaling Pathway Inhibition

If RET is a primary target, this compound would function by blocking the constitutive activation of the RET receptor caused by oncogenic fusions or mutations. This would inhibit downstream signaling cascades that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.

References

- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]

Resencatinib: A Technical Overview of Target Identification and Initial Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resencatinib is an investigational, potent small molecule inhibitor of receptor tyrosine kinases (RTKs), a class of enzymes critically involved in cellular signaling pathways that regulate growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. This technical guide synthesizes the available preclinical information to provide a detailed overview of the target identification and initial validation of this compound, with a focus on its mechanism of action and the experimental methodologies employed to elucidate its biological activity. While specific quantitative data such as IC50 and Ki values are not extensively available in the public domain, this paper will construct a framework based on the current understanding of this compound's primary targets and the general protocols used for the validation of such kinase inhibitors.

Introduction to this compound

This compound has emerged as a promising anti-cancer agent, designed to selectively inhibit the activity of specific RTKs implicated in tumor progression. Its chemical structure is designed to interact with the ATP-binding pocket of target kinases, thereby preventing phosphorylation and the subsequent activation of downstream signaling cascades. The primary goal of this compound's development is to offer a targeted therapy for cancers harboring specific genetic alterations that lead to the constitutive activation of its target kinases.

Target Identification

The identification of this compound's primary targets is a crucial step in understanding its therapeutic potential and predicting its clinical utility. Based on available information, this compound is a multi-targeted kinase inhibitor.

Primary Targets

Initial investigations and patent literature suggest that this compound's primary targets include, but are not limited to:

-

c-Met (Mesenchymal-Epithelial Transition Factor): The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a key driver in many cancers, promoting cell proliferation, survival, and metastasis.

-

RET (Rearranged during Transfection): The RET proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogenic driver in various cancers, including thyroid and non-small cell lung cancer. Patent documentation specifically claims this compound as a RET inhibitor.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFR signaling can starve tumors and impede their growth.

-

EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2): These receptors are well-established oncogenic drivers in a multitude of solid tumors.

The multi-targeted nature of this compound suggests its potential for broad anti-cancer activity and its utility in overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways.

Initial Validation: Experimental Methodologies

The validation of a kinase inhibitor like this compound involves a series of in vitro and cell-based assays to confirm its activity, selectivity, and mechanism of action. While specific data for this compound is limited, the following are standard experimental protocols used in the field.

In Vitro Kinase Inhibition Assays

These assays are fundamental for determining the direct inhibitory effect of a compound on its purified target kinase.

Table 1: Generic Kinase Inhibition Assay Parameters

| Parameter | Description | Typical Method |

| IC50 Determination | The concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates higher potency. | Radiometric assays (e.g., 32P-ATP filter binding), fluorescence-based assays (e.g., TR-FRET, fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo™). |

| Ki Determination | The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-enzyme complex. It is independent of substrate concentration. | Determined from IC50 values using the Cheng-Prusoff equation, requiring knowledge of the Michaelis-Menten constant (Km) of the substrate. |

| Kinase Selectivity | The degree to which an inhibitor binds to its intended target versus other kinases in the kinome. | Profiling against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration of the inhibitor to determine the percentage of inhibition for each kinase. |

Experimental Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

Cell-based assays are critical for confirming that the inhibitor can engage its target within a cellular context and exert a biological effect.

Table 2: Common Cell-Based Assays for Kinase Inhibitor Validation

| Assay Type | Purpose | Typical Readout |

| Target Engagement Assays | To confirm that the inhibitor binds to its intended target inside living cells. | Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon ligand binding. Detected by Western Blot or mass spectrometry. |

| Phosphorylation Assays | To demonstrate that the inhibitor blocks the kinase activity of its target in cells, leading to a reduction in the phosphorylation of downstream substrates. | Western Blotting: Uses phospho-specific antibodies to detect the phosphorylation status of the target kinase (autophosphorylation) and its key downstream signaling proteins (e.g., p-AKT, p-ERK). |

| Cell Viability/Proliferation Assays | To determine the effect of the inhibitor on the growth and survival of cancer cell lines, particularly those known to be dependent on the target kinase. | MTT, MTS, or CellTiter-Glo® assays: Measure metabolic activity as a surrogate for cell viability. Crystal Violet Staining: Stains the DNA of adherent cells to quantify cell number. |

| Apoptosis Assays | To assess whether the inhibitor induces programmed cell death in cancer cells. | Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. Caspase-Glo® Assays: Measures the activity of caspases, key executioner proteins in the apoptotic cascade. |

Signaling Pathway Inhibition by this compound

In Vitro Characterization of Resencatinib's Kinase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resencatinib is a potent and selective tyrosine kinase inhibitor that has garnered significant interest within the oncology research community. Its primary mechanism of action involves the inhibition of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] RET is a critical driver in the pathogenesis of various cancers, including certain types of thyroid and non-small cell lung cancers, making it a key therapeutic target.[1][2] The in vitro characterization of a kinase inhibitor's profile is a cornerstone of preclinical drug development. It provides essential data on the compound's potency, selectivity, and mechanism of action, which are critical for predicting its therapeutic potential and potential off-target effects.

This technical guide provides a framework for understanding the in vitro kinase inhibition profile of a compound like this compound. While specific proprietary data on this compound's comprehensive kinase inhibition is not publicly available, this document outlines the methodologies and data presentation standards used in the industry to characterize such molecules. The subsequent sections will detail the typical experimental protocols and data formats, using illustrative examples to provide a comprehensive overview for research and development professionals.

Kinase Inhibition Profile: Data Presentation

The potency and selectivity of a kinase inhibitor are typically determined by screening it against a broad panel of kinases. The results are often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. This data is crucial for understanding the inhibitor's therapeutic window and potential for off-target toxicities.

Below is an illustrative table template demonstrating how the kinase inhibition data for a selective RET inhibitor might be presented. Note: This table contains hypothetical data for illustrative purposes and does not represent the actual kinase inhibition profile of this compound.

| Kinase Target | Family | Illustrative IC50 (nM) |

| RET (Wild-Type) | RTK | 0.5 |

| RET (V804M Gatekeeper Mutant) | RTK | 1.2 |

| RET (M918T Mutant) | RTK | 0.8 |

| KDR (VEGFR2) | RTK | 75 |

| FLT3 | RTK | 150 |

| KIT | RTK | > 1000 |

| SRC | Non-RTK | > 1000 |

| ABL1 | Non-RTK | > 1000 |

| EGFR | RTK | > 5000 |

| HER2 | RTK | > 5000 |

RTK: Receptor Tyrosine Kinase

Experimental Protocols: In Vitro Kinase Inhibition Assays

A variety of in vitro assay formats are available to determine the IC50 values of an inhibitor against purified kinases. These assays typically involve a kinase, a substrate, ATP, and the inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Below is a generalized protocol for a luminescence-based kinase assay, a common method for high-throughput screening.

Generalized Protocol: Luminescence-Based Kinase Assay

1. Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), and a source of protein to prevent non-specific binding (e.g., BSA).

-

Kinase Solution: Dilute the purified recombinant kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.

-

Substrate/ATP Solution: Prepare a solution containing the specific peptide or protein substrate for the kinase and ATP at a concentration close to its Km value for that kinase.

-

Inhibitor Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer to the final desired concentrations.

2. Assay Procedure:

-

Add a small volume of the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.

-

Add the kinase solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the substrate/ATP solution to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the remaining ATP levels by adding a luminescence-based ATP detection reagent (e.g., a luciferase/luciferin-based reagent).

-

Measure the luminescence signal using a microplate reader.

3. Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Normalize the data to the controls (0% inhibition for vehicle-treated wells and 100% inhibition for wells with a broad-spectrum inhibitor or no enzyme).

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are invaluable tools for understanding complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate the RET signaling pathway and a typical workflow for an in vitro kinase inhibition assay.

References

Resencatinib: An In-Depth Technical Guide on Early Preclinical Efficacy

Resencatinib is identified as a potent, small-molecule tyrosine kinase inhibitor with recognized antineoplastic activity.[1] While it has progressed to Phase II clinical trials, the foundational preclinical data that typically underpins such advancements is not extensively published.

This guide aims to provide a framework for the type of in-depth technical information that would be expected for a compound at this stage of development, based on standard practices in oncological drug discovery. However, due to the current lack of specific data for this compound, the following sections will outline the expected experimental approaches and data presentations rather than actual results.

I. In Vitro Efficacy

In vitro studies are fundamental to characterizing the initial activity and mechanism of a new chemical entity. For a tyrosine kinase inhibitor like this compound, these studies would typically involve a panel of cancer cell lines to determine its potency and selectivity.

A. Quantitative Data Summary

A crucial aspect of preclinical assessment is the quantitative measurement of a drug's effect on cancer cells. This data is typically presented in a tabular format for clear comparison across different cell lines and conditions.

Table 1: Hypothetical In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Target Mutation(s) | IC50 (nM) | Assay Type |

| Cell Line A | Non-Small Cell Lung | EGFR Exon 19 Del | Data not available | Cell Viability (e.g., CellTiter-Glo) |

| Cell Line B | Breast Cancer | HER2+ | Data not available | Proliferation (e.g., BrdU) |

| Cell Line C | Colorectal Cancer | KRAS G12C | Data not available | Apoptosis (e.g., Caspase-Glo) |

| Cell Line D | Pancreatic Cancer | Wild-Type | Data not available | Cell Viability (e.g., CellTiter-Glo) |

B. Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of preclinical data.

1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Objective: To measure the dose-dependent effect of this compound on the viability of cancer cell lines.

-

Procedure:

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

A serial dilution of this compound (typically from low nanomolar to high micromolar concentrations) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

-

2. Western Blot Analysis

-

Objective: To investigate the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.

-

Procedure:

-

Cells are treated with various concentrations of this compound for a defined time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

II. In Vivo Efficacy

In vivo studies in animal models are critical for evaluating the therapeutic potential of a drug in a more complex biological system.

A. Quantitative Data Summary

The efficacy of an anti-cancer agent in animal models is typically quantified by its ability to inhibit tumor growth.

Table 2: Hypothetical In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Model A (Cell Line A) | Non-Small Cell Lung | Data not available | Daily, Oral | Data not available |

| Model B (Cell Line B) | Breast Cancer | Data not available | Twice Daily, IV | Data not available |

| Model C (PDX) | Colorectal Cancer | Data not available | Daily, Oral | Data not available |

B. Experimental Protocols

1. Xenograft Tumor Model

-

Objective: To assess the anti-tumor activity of this compound in a mouse model.

-

Procedure:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of cancer cells.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group according to a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice a week).

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).

-

III. Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are invaluable for understanding the mechanism of action and the experimental design.

A. Signaling Pathway

The following is a hypothetical signaling pathway that a tyrosine kinase inhibitor like this compound might target.

Caption: Hypothetical signaling cascade targeted by this compound.

B. Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel anti-cancer compound.

Caption: Standard workflow for preclinical evaluation of an anti-cancer drug.

References

An In-depth Technical Guide to Multi-Kinase Inhibition of the EGFR, HER2, and RET Pathways

Disclaimer: As of late 2025, detailed public information specifically characterizing "resencatinib" and its inhibitory profile against EGFR, HER2, and RET is limited. Publicly available sources confirm its status as a tyrosine kinase inhibitor that has undergone Phase II clinical trials, but do not yet provide a comprehensive public data portfolio on its specific molecular targets and clinical efficacy.[1]

Introduction to Multi-Kinase Inhibition in Oncology

Receptor tyrosine kinases (RTKs) are critical nodes in signaling pathways that regulate cell proliferation, survival, differentiation, and angiogenesis. The aberrant activation of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and the Rearranged during Transfection (RET) proto-oncogene is a hallmark of many cancers. While highly specific inhibitors have been successful, tumors often develop resistance through the activation of alternative signaling pathways. Multi-kinase inhibitors, which are designed to block the activity of several RTKs simultaneously, represent a key strategy to overcome both intrinsic and acquired resistance and to disrupt multiple oncogenic processes at once.

Lenvatinib is an oral multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[2][4][5][6] Its mechanism of action involves the inhibition of tumor angiogenesis and direct anti-proliferative effects on tumor cells. This guide will explore the interaction of a multi-kinase inhibitor like lenvatinib with the EGFR, HER2, and RET signaling pathways, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the complex biological interactions.

The Targeted Signaling Pathways

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon binding to ligands such as EGF and TGF-α, dimerizes and activates its intracellular tyrosine kinase domain.[7] This triggers a cascade of downstream signaling, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell proliferation and survival.[8][9] While not a primary target of lenvatinib, the EGFR pathway can be implicated in resistance to therapies that target other kinases.[7]

Caption: The EGFR signaling cascade leading to cell proliferation and survival.

The HER2 Signaling Pathway

HER2 (ErbB2) is a member of the EGFR family but has no known ligand. It is the preferred dimerization partner for other ligand-bound EGFR family members, forming potent heterodimers that strongly activate downstream signaling pathways like PI3K/AKT and MAPK.[10][11][12] Overexpression of HER2 leads to constitutive kinase activity and is a driver of tumorigenesis in several cancers, most notably breast cancer.

Caption: The HER2 signaling cascade, often activated via heterodimerization.

The RET Signaling Pathway

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues.[13] Oncogenic activation of RET occurs through point mutations or chromosomal rearrangements that result in gene fusions.[14] These alterations lead to ligand-independent dimerization and constitutive activation of the kinase, driving cell proliferation and survival through pathways such as MAPK and PI3K/AKT.[13][15][16][17] Lenvatinib is a potent inhibitor of RET kinase activity.[2][4][5][6]

Caption: The RET signaling cascade and its inhibition by Lenvatinib.

Quantitative Data Presentation

The efficacy of a tyrosine kinase inhibitor is quantified through preclinical and clinical data. The tables below summarize representative data for lenvatinib.

Preclinical Inhibitory Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

| Target Kinase | Lenvatinib IC50 (nmol/L) | Reference Cell Line/Assay |

| VEGFR1 (Flt-1) | 22 | Kinase Assay |

| VEGFR2 (KDR) | 4 | Kinase Assay |

| VEGFR3 (Flt-4) | 5.2 | Kinase Assay |

| FGFR1 | 46 | Kinase Assay |

| FGFR2 | 32 | Kinase Assay |

| FGFR3 | 107 | Kinase Assay |

| FGFR4 | 34 | Kinase Assay |

| PDGFRα | 51 | Kinase Assay |

| KIT | 71 | Kinase Assay |

| RET | 1.3 | Kinase Assay |

| Hep 3B2.1-7 (HCC) | 230 | Cell Proliferation Assay |

| HuH-7 (HCC) | 420 | Cell Proliferation Assay |

| PLC/PRF/5 (HCC) | >10,000 | Cell Proliferation Assay |

Data compiled from multiple preclinical studies.[18]

Clinical Efficacy Data

The clinical efficacy of lenvatinib has been demonstrated in several phase III clinical trials across different tumor types.

| Trial (Cancer Type) | Treatment Arm | Median PFS (months) | Objective Response Rate (ORR) |

| SELECT (Differentiated Thyroid Cancer) | Lenvatinib | 18.3 | 64.8% |

| Placebo | 3.6 | 1.5% | |

| REFLECT (Hepatocellular Carcinoma) | Lenvatinib | 7.4 | 24.1% |

| Sorafenib | 3.7 | 9.2% | |

| CLEAR (Renal Cell Carcinoma) | Lenvatinib + Pembrolizumab | 23.9 | 71.0% |

| Sunitinib | 9.2 | 36.1% |

PFS: Progression-Free Survival; ORR: Objective Response Rate. Data are representative of pivotal clinical trials.[19]

Experimental Protocols

The evaluation of a tyrosine kinase inhibitor involves a series of standardized in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the IC50 value of the test compound against a panel of purified recombinant tyrosine kinases (e.g., RET, VEGFR2, FGFR1).

-

Materials: Recombinant kinase domains, biotinylated substrate peptide, ATP, test compound (e.g., lenvatinib), kinase reaction buffer, and a detection system (e.g., HTRF or ELISA-based).

-

Procedure:

-

Serially dilute the test compound to create a range of concentrations.

-

In a 96-well or 384-well plate, combine the kinase, the substrate peptide, and the test compound in the kinase reaction buffer.[20][21][22][23][24]

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2.[20][23]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the amount of phosphorylated substrate using an appropriate method. For an ELISA-based assay, this involves transferring the reaction mixture to a streptavidin-coated plate, followed by incubation with a phospho-specific antibody conjugated to a reporter enzyme.

-

Measure the signal (e.g., absorbance or fluorescence).

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of a compound on the growth and survival of cancer cell lines.

-

Objective: To determine the IC50 value of the test compound in cancer cell lines with known genetic backgrounds (e.g., RET-fusion positive, EGFR-mutant).

-

Materials: Cancer cell lines, cell culture medium, test compound, and a viability detection reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include vehicle-only controls.

-

Incubate the cells for a specified period (typically 72 hours).

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[25][26][27][28]

-

In Vivo Tumor Xenograft Model

This assay evaluates the antitumor efficacy of a compound in a living organism.

-

Objective: To assess the ability of the test compound to inhibit tumor growth in an immunodeficient mouse model bearing human tumor xenografts.

-

Materials: Immunodeficient mice (e.g., athymic nude or SCID), human cancer cell lines, test compound formulated for oral or parenteral administration, calipers.

-

Procedure:

-

Prepare a suspension of human tumor cells in a suitable medium (e.g., PBS mixed with Matrigel).

-

Inject the cell suspension subcutaneously into the flank of the mice.[29][30][31][32][33]

-

Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control (vehicle) groups.

-

Administer the test compound and vehicle according to the planned dose and schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

-

Monitor animal body weight and general health as indicators of toxicity.

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for target engagement, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to evaluate antitumor efficacy.

-

Mandatory Visualizations

Experimental Workflow for TKI Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel tyrosine kinase inhibitor.

Caption: A generalized workflow for the preclinical development of a TKI.

This guide provides a framework for understanding the role of multi-kinase inhibitors in targeting key oncogenic pathways. By integrating preclinical data, clinical findings, and detailed experimental protocols, researchers and drug development professionals can better navigate the complexities of developing novel cancer therapeutics.

References

- 1. This compound | C30H29N7O3 | CID 155296110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]

- 4. Lenvatinib - Wikipedia [en.wikipedia.org]

- 5. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. clinicaltrials.eu [clinicaltrials.eu]

- 20. In vitro kinase assay [protocols.io]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vitro kinase assay [bio-protocol.org]

- 25. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 27. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 28. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 32. ichorlifesciences.com [ichorlifesciences.com]

- 33. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Studies on Resencatinib for Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of oncogenic driver mutations has revolutionized the treatment landscape, leading to the development of targeted therapies that have significantly improved patient outcomes. Among these, fusions involving the REarranged during Transfection (RET) proto-oncogene are present in approximately 1-2% of NSCLC cases, particularly in younger patients and non-smokers.[1][2] These fusions lead to the constitutive activation of the RET receptor tyrosine kinase (RTK) and downstream signaling pathways, driving tumor growth and survival.[2][3]

Resencatinib is an investigational, potent, and selective small molecule inhibitor of the RET kinase.[4] Currently in Phase II clinical development, this compound represents a promising therapeutic agent for patients with RET fusion-positive NSCLC. This technical guide provides a comprehensive overview of the investigational studies on this compound, including its mechanism of action, preclinical data, and clinical trial design. Due to the limited public availability of specific data for this compound, this guide incorporates representative data from other selective RET inhibitors to illustrate key concepts and experimental methodologies.

Mechanism of Action and Signaling Pathway

This compound is designed to competitively bind to the ATP-binding pocket of the RET tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The constitutive activation of RET fusion proteins in NSCLC leads to the aberrant activation of several key pathways crucial for cell proliferation, survival, and differentiation, including:

-

RAS-MAPK Pathway: This pathway is a central regulator of cell growth and division.

-

PI3K-AKT Pathway: This pathway is critical for cell survival, proliferation, and metabolism.[5]

By inhibiting RET, this compound effectively blocks these oncogenic signals, leading to the suppression of tumor growth.

Below is a diagram illustrating the RET signaling pathway and the mechanism of action of RET inhibitors like this compound.

Preclinical Investigational Studies

While specific preclinical data for this compound is not yet publicly available, the evaluation of novel RET inhibitors typically involves a series of in vitro and in vivo studies to characterize their potency, selectivity, and anti-tumor activity.

In Vitro Studies

Objective: To determine the inhibitory activity of the compound against various RET-driven cancer cell lines and its selectivity over other kinases.

Key Experiments:

-

Cell Viability Assays: To measure the half-maximal inhibitory concentration (IC50) of the drug in cancer cell lines harboring different RET fusions (e.g., KIF5B-RET, CCDC6-RET).

-

Kinase Inhibition Assays: To assess the selectivity of the compound by testing its inhibitory activity against a panel of other kinases.

-

Western Blot Analysis: To confirm the inhibition of RET phosphorylation and downstream signaling proteins (e.g., p-ERK, p-AKT) in treated cells.

Representative Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: NSCLC cell lines with known RET fusions (e.g., LC-2/ad) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of the investigational RET inhibitor (or vehicle control) for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Table 1: Representative In Vitro Activity of Selective RET Inhibitors in NSCLC Cell Lines

| Compound | Cell Line | RET Fusion | IC50 (nM) | Reference |

| Selpercatinib | LC-2/ad | CCDC6-RET | 6 | [6] |

| Pralsetinib | LC-2/ad | CCDC6-RET | 2.2 | [1] |

Note: This table presents data for other selective RET inhibitors as representative examples due to the lack of publicly available data for this compound.

In Vivo Studies

Objective: To evaluate the anti-tumor efficacy and safety of the compound in animal models of RET fusion-positive NSCLC.

Key Experiments:

-

Xenograft Models: Human NSCLC cell lines with RET fusions are implanted into immunocompromised mice to establish tumors. The effect of the drug on tumor growth is then assessed.

-

Patient-Derived Xenograft (PDX) Models: Tumor tissue from patients with RET fusion-positive NSCLC is directly implanted into mice, providing a more clinically relevant model.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To determine the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target inhibition in the tumor.

Representative Experimental Protocol: Cell Line-Derived Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Cell Implantation: A suspension of a RET fusion-positive NSCLC cell line is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the investigational RET inhibitor (e.g., via oral gavage) daily, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Below is a workflow diagram for a typical preclinical in vivo study.

Clinical Investigational Studies

This compound is currently in Phase II clinical trials. While specific results from these trials are not yet in the public domain, the design of such studies for selective RET inhibitors in NSCLC generally follows a well-defined path.

Phase I/II Clinical Trial Design

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the investigational drug in patients with RET fusion-positive advanced solid tumors, including NSCLC.

Key Components:

-

Dose Escalation (Phase I): To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).

-

Dose Expansion (Phase II): To further evaluate the safety and efficacy of the RP2D in specific patient cohorts (e.g., treatment-naïve and previously treated RET fusion-positive NSCLC).

Typical Inclusion Criteria:

-

Histologically confirmed advanced or metastatic NSCLC.

-

Documented RET gene fusion identified by a validated molecular assay.

-

Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST).

-

Adequate organ function.

Endpoints:

-

Primary Endpoints:

-

Phase I: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.

-

Phase II: Objective Response Rate (ORR).

-

-

Secondary Endpoints:

-

Duration of Response (DoR).

-

Progression-Free Survival (PFS).

-

Overall Survival (OS).

-

Safety and tolerability.

-

Pharmacokinetics.

-

Table 2: Representative Efficacy of Selective RET Inhibitors in Phase I/II Trials for RET Fusion-Positive NSCLC

| Compound | Patient Population | ORR (%) | Median PFS (months) | Reference |

| Selpercatinib | Treatment-Naïve | 85 | 17.5 | [7] |

| Selpercatinib | Previously Treated | 64 | 16.5 | [7] |

| Pralsetinib | Treatment-Naïve | 70 | Not Reached | [2] |

| Pralsetinib | Previously Treated | 57 | 19.1 | [2] |

Note: This table presents data for other selective RET inhibitors as representative examples due to the lack of publicly available data for this compound.

Below is a diagram illustrating a typical Phase I/II clinical trial design for a targeted therapy.

Resistance Mechanisms

As with other targeted therapies, acquired resistance to RET inhibitors is an anticipated clinical challenge. Understanding these mechanisms is crucial for the development of next-generation inhibitors and combination strategies. Potential mechanisms of resistance include:

-

On-target mutations: Acquisition of secondary mutations in the RET kinase domain that interfere with drug binding. A common resistance mutation is the solvent front mutation G810.[1]

-

Bypass signaling: Activation of alternative signaling pathways that circumvent the need for RET signaling, such as MET or KRAS amplification.[1]

Conclusion

This compound is a promising investigational selective RET inhibitor for the treatment of RET fusion-positive NSCLC. While specific data on its preclinical and clinical activity are eagerly awaited, the established framework for the development of such targeted agents provides a clear roadmap for its evaluation. The information presented in this guide, including representative data from other selective RET inhibitors, offers a comprehensive overview of the scientific rationale, experimental approaches, and clinical considerations for the investigation of this compound. As more data becomes available from ongoing clinical trials, the full potential of this compound in the management of RET-driven lung cancer will be elucidated.

References

- 1. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ilcn.org [ilcn.org]

- 3. Novel Selective RET Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 4. RET inhibitors in thyroid cancer and NSCLC - Medthority [medthority.com]

- 5. Pfizer Highlights Momentum in Redefining Standards of Care in Cancer at ESMO 2025 | Pfizer [pfizer.com]

- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selpercatinib in Patients With RET Fusion-Positive Non-Small-Cell Lung Cancer: Updated Safety and Efficacy From the Registrational LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Resencatinib: An Overview of a Promising Tyrosine Kinase Inhibitor Based on Limited Initial Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resencatinib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that has been investigated for its antineoplastic activity.[1] Despite reaching Phase II clinical trials, detailed public information regarding its specific pharmacodynamic and pharmacokinetic profiles from initial studies remains largely unavailable. This guide synthesizes the limited publicly accessible data to provide a foundational overview of this compound.

Known Clinical Development

This compound has been evaluated in a Phase II clinical trial (NCT02954991). This study was a parallel-arm trial investigating the combination of different investigational agents, including this compound, with nivolumab in patients with advanced or metastatic non-small cell lung cancer. However, specific results detailing the contribution, safety, or pharmacokinetic profile of this compound as a single agent or in this combination have not been extensively published.

Pharmacodynamics

Detailed in vitro and in vivo pharmacodynamic data for this compound, such as IC50 or Ki values against specific kinases, and comprehensive descriptions of the signaling pathways it modulates, are not available in the public domain. As a tyrosine kinase inhibitor, it is presumed to target key signaling cascades involved in cell proliferation, survival, and angiogenesis, similar to other drugs in its class. However, without specific data, a definitive mechanism of action cannot be outlined.

Pharmacokinetics

Quantitative pharmacokinetic parameters for this compound, including data on its absorption, distribution, metabolism, and excretion (ADME) from initial preclinical or clinical studies, are not publicly available. Therefore, key metrics such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life have not been detailed in accessible literature.

Experimental Protocols

Due to the absence of published initial studies detailing the pharmacokinetics and pharmacodynamics of this compound, a description of the specific experimental methodologies employed is not possible at this time.

Signaling Pathways and Workflows

The creation of detailed signaling pathway diagrams or experimental workflow visualizations is precluded by the lack of specific information on this compound's mechanism of action and the experimental designs of its initial studies.

Conclusion

While this compound is identified as a potent tyrosine kinase inhibitor that has undergone early-phase clinical investigation, a comprehensive understanding of its pharmacodynamic and pharmacokinetic properties is hampered by the limited availability of public data. The information required to construct a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations, is not present in the currently accessible scientific literature, clinical trial databases, or patent records. Further disclosure of data from preclinical and initial clinical studies by the developers will be necessary to fully characterize the profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Resencatinib In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of resencatinib against its putative kinase targets. The protocol is designed to be adaptable for various kinase assay formats and detection methods.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables present the kinase inhibitory profile of lenvatinib, a structurally and mechanistically similar multi-kinase inhibitor, to provide an expected range of activity.[5][6]

Table 1: Biochemical Kinase Inhibition (Ki) of Lenvatinib

| Kinase Target | Ki (nM) |

| VEGFR1 | 1.3 |

| VEGFR2 | 0.74 |

| VEGFR3 | 0.71 |

| FGFR1 | 22 |

| FGFR2 | 8.2 |

| FGFR3 | 15 |

| RET | 1.5 |

| KIT | 11 |

Data represents the concentration of the inhibitor required to reduce the binding of a radiolabeled ligand to the kinase by 50%.

Table 2: In Vitro Proliferation and Angiogenesis Inhibition (IC50) of Lenvatinib

| Assay Type | Cell Line/System | IC50 (nM) |

| VEGF-induced HUVEC Proliferation | HUVEC | 3.4 |

| VEGF-induced HUVEC Tube Formation | HUVEC | 2.7 |

| FGF-2-induced HUVEC Proliferation | HUVEC | 410 |

| FGF-2-induced HUVEC Tube Formation | HUVEC | 590 |

| HCC Cell Line Proliferation (FGF19 high) | Hep3B2.1-7 | 230 |

| HCC Cell Line Proliferation (FGF19 high) | HuH-7 | 420 |

| HCC Cell Line Proliferation (FGF19 high) | JHH-7 | 640 |

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.[5][7]

Experimental Protocols

In Vitro Kinase Assay Protocol to Determine IC50 of this compound

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific tyrosine kinase using a biochemical assay format. This method can be adapted for various detection technologies, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays.

Materials and Reagents:

-

This compound (dissolved in 100% DMSO to create a stock solution)

-

Recombinant human kinase (e.g., VEGFR2, FGFR1)

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution (at a concentration close to the Km for the specific kinase)

-

Detection reagent (specific to the assay format, e.g., ADP-Glo™, Kinase-Glo®)

-

384-well assay plates (low-volume, white or black depending on the detection method)

-

Plate reader capable of detecting the chosen signal (luminescence, fluorescence)

Experimental Workflow Diagram

Caption: Workflow for in vitro kinase IC50 determination.

Procedure:

-

Prepare this compound Dilutions:

-

Perform a serial dilution of the this compound stock solution in 100% DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

Further dilute these DMSO stocks into the kinase assay buffer to achieve the final desired concentrations in the assay with a consistent final DMSO concentration (typically ≤1%).

-

-

Assay Plate Setup:

-

Add the diluted this compound solutions to the wells of the 384-well plate.

-

Include control wells: "no inhibitor" (DMSO vehicle control) for 0% inhibition and "no enzyme" for 100% inhibition.

-

-

Kinase Reaction:

-

Prepare a master mix of the recombinant kinase and its specific substrate in the kinase assay buffer.

-

Add the kinase/substrate mixture to each well of the assay plate.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Phosphorylation:

-

Prepare the ATP solution in the kinase assay buffer.

-

Add the ATP solution to all wells to start the kinase reaction.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

-

Detection:

-

Stop the kinase reaction and detect the amount of product (phosphorylated substrate or ADP) formed according to the manufacturer's instructions for the chosen detection reagent.

-

For example, if using ADP-Glo™, add the ADP-Glo™ Reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

-

-

Data Analysis:

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" and "no enzyme" controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Signaling Pathway Inhibition

This compound, as a multi-targeted tyrosine kinase inhibitor, is expected to inhibit the downstream signaling pathways activated by its target kinases. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation, survival, and angiogenesis.[8][9][10]

Signaling Pathway Diagram

References

- 1. The action and resistance mechanisms of Lenvatinib in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]

- 4. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]

- 5. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancerresgroup.us [cancerresgroup.us]

- 7. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Compounds Targeting MAPK, PI3K/Akt, and JAK/STAT Signaling in Papillary Thyroid Cancer [mdpi.com]

- 10. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Generation and Characterization of Resencatinib-Resistant Cancer Cell Line Models

Introduction

Resencatinib is a potent tyrosine kinase inhibitor (TKI) with significant antineoplastic activity, showing promise in preclinical and clinical studies.[1][2] As with many targeted therapies, the development of drug resistance is a major clinical challenge that can limit its long-term efficacy. Understanding the molecular mechanisms underlying this compound resistance is crucial for developing strategies to overcome it, such as combination therapies or next-generation inhibitors. The establishment of in vitro this compound-resistant cancer cell line models is an essential first step in this endeavor. These models provide a valuable tool for investigating the phenotypic and genotypic changes that confer resistance, elucidating the signaling pathways involved, and screening for novel therapeutic agents that can overcome this resistance.

This application note provides a detailed protocol for the development and characterization of this compound-resistant cancer cell lines. The primary method described is the continuous exposure of a parental sensitive cell line to gradually increasing concentrations of this compound. This approach is designed to mimic the clinical scenario of acquired resistance.

Materials and Methods

Cell Lines and Culture Conditions

-

Parental cancer cell line of interest (e.g., a line known to be initially sensitive to this compound)

-

This compound (MedChemExpress or other supplier)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Standard cell culture equipment: incubator (37°C, 5% CO2), biosafety cabinet, centrifuges, microscopes, etc.

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Generation of this compound-Resistant Cell Lines

The generation of a stable this compound-resistant cell line is a long-term process that can take several months. The fundamental principle is to culture cancer cells in the presence of the drug, gradually increasing the concentration as the cells adapt and become resistant.[3][4][5]

Phase 1: Determination of Initial Inhibitory Concentration (IC50)

The first step is to determine the baseline sensitivity of the parental cell line to this compound. This is typically done using a cell viability assay.

-

Cell Seeding: Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a series of this compound dilutions in complete culture medium. The concentration range should be broad enough to capture the full dose-response curve.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a CellTiter-Glo® assay.

-

Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Phase 2: Continuous Drug Exposure and Dose Escalation

-

Initial Exposure: Begin by continuously culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 or IC50 determined in Phase 1.

-

Monitoring and Passaging: Closely monitor the cells. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them as usual, but always maintain the same concentration of this compound in the culture medium.

-

Dose Escalation: Once the cells have adapted to the current drug concentration and are proliferating at a stable rate, double the concentration of this compound. This process of adaptation and dose escalation should be repeated in a stepwise manner.

-

Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development. This creates a valuable resource for later comparative studies.

Phase 3: Establishment of a Stable Resistant Line

A cell line is generally considered to be stably resistant when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the IC50 of the parental cell line.[5]

Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, it must be thoroughly characterized to confirm its resistance phenotype and to begin investigating the underlying mechanisms.

1. Confirmation of Resistance Phenotype:

-

IC50 Shift: Determine the IC50 of the resistant cell line and compare it to the parental line. A significant rightward shift in the dose-response curve indicates resistance.

-

Clonogenic Assay: This assay assesses the long-term proliferative capacity of single cells in the presence of the drug.

-

Apoptosis Assays: Use techniques like Annexin V/PI staining and flow cytometry to determine if the resistant cells are less susceptible to this compound-induced apoptosis.

2. Investigation of Resistance Mechanisms:

-

Target Gene Sequencing: If the direct molecular target of this compound is known, sequence the gene encoding this target in the resistant cells to identify any potential mutations that could prevent drug binding.

-

Western Blotting: Analyze the expression and phosphorylation status of key proteins in the signaling pathways targeted by this compound and in potential bypass pathways. This can include pathways like PI3K/AKT/mTOR and MAPK/ERK.[6]

-

Gene Expression Analysis: Use techniques like RNA-sequencing or microarray analysis to compare the global gene expression profiles of the parental and resistant cells. This can help identify novel resistance mechanisms.

-

Drug Efflux Pump Activity: Investigate the expression and activity of ABC transporters, such as P-glycoprotein (ABCB1), which can actively pump drugs out of the cell.[7][8]

Data Presentation

Table 1: Comparison of IC50 Values for Parental and this compound-Resistant Cell Lines

| Cell Line | This compound IC50 (nM) | Fold Resistance |

| Parental | 50 | 1 |

| This compound-Resistant | 1000 | 20 |

Table 2: Apoptosis in Parental and this compound-Resistant Cell Lines after 48h Treatment with this compound (500 nM)

| Cell Line | % Apoptotic Cells (Annexin V+) |

| Parental | 65% |

| This compound-Resistant | 15% |

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line by Continuous Exposure

-

Determine the IC50 of this compound for the parental cell line using a 72-hour cell viability assay.

-

Start a continuous culture of the parental cells in complete medium containing this compound at a concentration equal to the IC20.

-

Monitor the cells daily. When the cell confluency reaches 70-80%, subculture the cells.

-

Maintain the cells in the presence of the same concentration of this compound for at least 2-3 passages after they have shown stable growth.

-

Double the concentration of this compound in the culture medium.

-

Repeat steps 3-5, gradually increasing the drug concentration.

-

Cryopreserve vials of cells at each successful dose escalation.

-

A stable resistant line is established when the cells can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the parental IC50.

-

To ensure the stability of the resistant phenotype, the resistant cell line should be maintained in a drug-free medium for several passages and then re-challenged with this compound to confirm that the resistance is not lost.

Protocol 2: Western Blot Analysis of Signaling Pathways

-

Seed both parental and this compound-resistant cells and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, and the target of this compound) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Caption: Workflow for the development and characterization of this compound-resistant cell lines.

Caption: Potential signaling pathways involved in this compound action and resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C30H29N7O3 | CID 155296110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Cell Culture Academy [procellsystem.com]

- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.sahmri.org.au [research.sahmri.org.au]

- 8. Latest Research Progress on the Mechanisms of Lenvatinib Resistance [scirp.org]

Application Note: Utilizing CRISPR-Cas9 for Target Identification and Engagement Studies of Resencatinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resencatinib is a potent, small-molecule tyrosine kinase inhibitor with demonstrated antineoplastic activity.[1] As with any targeted therapy, a thorough understanding of its mechanism of action, particularly the identification of its molecular targets and the confirmation of engagement with these targets in a cellular context, is critical for successful clinical development. The process of validating a biological target aims to establish a functional relationship between the target and the disease phenotype, ensuring that only the most promising candidates proceed through the drug discovery pipeline.[2][3]

The advent of CRISPR-Cas9 gene-editing technology has revolutionized functional genomics and drug target discovery.[4][5] Its precision and versatility allow for systematic gene interrogation on a genome-wide scale, making it an invaluable tool for identifying genes that mediate drug sensitivity and resistance.[][7] A common application is the use of pooled CRISPR knockout (KO) screens, where the survival of cells lacking a specific gene in the presence of a cytotoxic compound suggests that the knocked-out gene is a primary target of the compound.[7][8]

This application note provides detailed protocols for employing CRISPR-Cas9-based screening to identify and validate the cellular targets of this compound. It outlines a comprehensive workflow, from initial genome-wide screening to individual hit validation, and includes methods for data presentation and interpretation.

Part 1: Putative Signaling Pathways for Tyrosine Kinase Inhibitors

Caption: Putative signaling pathways modulated by a tyrosine kinase inhibitor.

Part 2: CRISPR-Cas9 Screening for Target Identification

A positive selection screen using a pooled CRISPR-Cas9 knockout library can effectively identify the molecular targets of this compound. The underlying principle is that cells in which the drug's target has been genetically ablated will be resistant to the drug's cytotoxic effects and will become enriched in the surviving cell population.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 5. selectscience.net [selectscience.net]

- 7. researchgate.net [researchgate.net]

- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. lenvimahcp.com [lenvimahcp.com]

Application Note: Measuring Target Phosphorylation After Resencatinib Treatment Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resencatinib is a potent tyrosine kinase inhibitor that shows significant promise in oncological research. Its mechanism of action involves the inhibition of key signaling proteins, leading to the downstream suppression of pathways that are critical for tumor cell proliferation and survival. A primary target of this compound is the c-Met receptor, a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), instigates a cascade of intracellular signaling events. Dysregulation of the c-Met pathway is a known driver in various cancers, making it a key therapeutic target. This application note provides a detailed protocol for utilizing Western blotting to quantify the phosphorylation status of c-Met and its downstream effectors following treatment with this compound, thereby offering a robust method to assess the compound's efficacy and mechanism of action in a laboratory setting.

Signaling Pathway Targeted by this compound

This compound exerts its effects by inhibiting the autophosphorylation of the c-Met receptor. This initial event is crucial for the recruitment and activation of downstream signaling molecules. The primary cascades affected include the PI3K/Akt pathway, which is central to cell survival and apoptosis resistance, the MAPK/ERK pathway, which regulates cell proliferation and differentiation, and the STAT3 pathway, involved in cell migration and invasion. By blocking the initial phosphorylation of c-Met, this compound effectively shuts down these pro-oncogenic signaling networks.

Application Note: Quantifying Apoptosis in Cancer Cells Treated with Tyrosine Kinase Inhibitors using Flow Cytometry

Note on the Analyte: This document provides a detailed protocol for analyzing apoptosis in cells treated with a multi-tyrosine kinase inhibitor (TKI). While the query specified "Resencatinib," a potent TKI currently in clinical development, detailed public data regarding its specific apoptotic signaling pathways and established flow cytometry protocols are limited[1][2]. Therefore, to provide a comprehensive and practical guide, this document will use Lenvatinib as a well-characterized example. Lenvatinib is a multi-kinase inhibitor known to induce apoptosis through various signaling pathways[3][4][5]. The principles and methodologies described herein are broadly applicable for investigating the apoptotic effects of other TKIs, including this compound.

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. By inhibiting these pathways, Lenvatinib disrupts tumor cell proliferation, angiogenesis, and survival, ultimately leading to programmed cell death, or apoptosis[3][6]. Studies have shown that Lenvatinib can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, culminating in the activation of key executioner enzymes like caspase-3[4][7].

Flow cytometry is a powerful and high-throughput technique for quantitatively assessing apoptosis at the single-cell level. This application note details two fundamental flow cytometry-based assays to analyze the pro-apoptotic effects of Lenvatinib on cancer cells:

-

Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane changes.

-

Active Caspase-3 Detection: To specifically quantify cells in the execution phase of apoptosis.

These protocols provide researchers, scientists, and drug development professionals with a robust framework for evaluating the efficacy of TKIs in inducing apoptosis.

Signaling and Experimental Workflow

The diagrams below illustrate the proposed mechanism of Lenvatinib-induced apoptosis and the general experimental workflow for its analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C30H29N7O3 | CID 155296110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lenvatinib Inhibits AKT/NF-κB Signaling and Induces Apoptosis Through Extrinsic/Intrinsic Pathways in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Lenvatinib Induces AKT/NF-κB Inactivation, Apoptosis Signal Transduction and Growth Inhibition of Non-small Cell Lung Cancer In Vivo | Anticancer Research [ar.iiarjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vivo Imaging of Lenvatinib Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic effects against a variety of solid tumors.[1] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in tumor progression, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor α (PDGFRα), KIT, and rearranged during transfection (RET).[1][2] By targeting these receptors, Lenvatinib disrupts key signaling pathways, primarily the MAPK and PI3K/AKT/mTOR pathways, which are crucial for tumor angiogenesis, proliferation, and survival.[3]

Effective preclinical and clinical evaluation of Lenvatinib's efficacy requires robust in vivo imaging techniques that can non-invasively monitor therapeutic response. This document provides detailed application notes and protocols for utilizing various imaging modalities to track the in vivo efficacy of Lenvatinib.

Signaling Pathway Targeted by Lenvatinib

Lenvatinib exerts its anti-tumor effects by blocking the ATP-binding sites of multiple RTKs, thereby inhibiting their kinase activity and downstream signaling.[4] The primary signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream MAPK and PI3K/AKT signaling pathways.

In Vivo Imaging Techniques and Protocols

A multi-modal imaging approach is recommended to comprehensively assess the efficacy of Lenvatinib in preclinical models.

Bioluminescence Imaging (BLI) for Tumor Growth Monitoring

BLI is a highly sensitive and non-invasive method for tracking tumor burden over time in animal models.[5] This technique relies on tumor cells that have been genetically engineered to express a luciferase enzyme.

Experimental Workflow:

Caption: Workflow for monitoring tumor growth with bioluminescence imaging.

Detailed Protocol:

-

Cell Line Preparation: Culture tumor cells stably expressing firefly luciferase (e.g., from a lentiviral vector).

-

Animal Model: Implant the luciferase-expressing tumor cells into immunocompromised mice (e.g., subcutaneously or orthotopically).

-

Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Baseline Imaging:

-

Administer D-luciferin substrate (e.g., 150 mg/kg) via intraperitoneal (IP) injection.

-

Wait 10-15 minutes for substrate distribution.

-

Anesthetize the mice and place them in an in vivo imaging system (IVIS).

-

Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.

-

-

Treatment: Begin daily oral administration of Lenvatinib at the desired dose.

-

Longitudinal Imaging: Repeat the imaging procedure at regular intervals (e.g., once or twice weekly) to monitor tumor response.

-

Data Analysis: